4-(5-Chloro-3-ethylimidazo[1,2-a]pyridin-2-yl)-1,2,5-thiadiazol-3-amine
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Overview
Description
4-(5-Chloro-3-ethylimidazo[1,2-a]pyridin-2-yl)-1,2,5-thiadiazol-3-amine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core fused with a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chloro-3-ethylimidazo[1,2-a]pyridin-2-yl)-1,2,5-thiadiazol-3-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
4-(5-Chloro-3-ethylimidazo[1,2-a]pyridin-2-yl)-1,2,5-thiadiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
4-(5-Chloro-3-ethylimidazo[1,2-a]pyridin-2-yl)-1,2,5-thiadiazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 4-(5-Chloro-3-ethylimidazo[1,2-a]pyridin-2-yl)-1,2,5-thiadiazol-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: Compounds with similar core structures but different substituents.
Thiadiazole Derivatives: Compounds with the thiadiazole ring but different fused systems or substituents.
Uniqueness
4-(5-Chloro-3-ethylimidazo[1,2-a]pyridin-2-yl)-1,2,5-thiadiazol-3-amine is unique due to the specific combination of its imidazo[1,2-a]pyridine and thiadiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H10ClN5S |
---|---|
Molecular Weight |
279.75 g/mol |
IUPAC Name |
4-(5-chloro-3-ethylimidazo[1,2-a]pyridin-2-yl)-1,2,5-thiadiazol-3-amine |
InChI |
InChI=1S/C11H10ClN5S/c1-2-6-9(10-11(13)16-18-15-10)14-8-5-3-4-7(12)17(6)8/h3-5H,2H2,1H3,(H2,13,16) |
InChI Key |
FTIJHUUOMQWGSU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C2N1C(=CC=C2)Cl)C3=NSN=C3N |
Origin of Product |
United States |
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